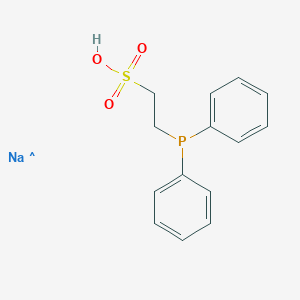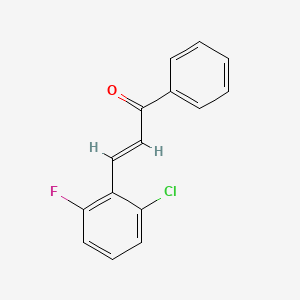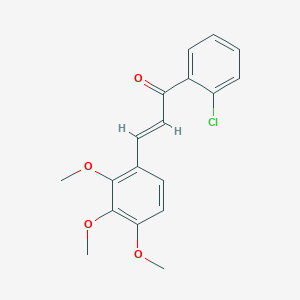
(2E)-1-(2-Chlorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-1-(2-Chlorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one, commonly referred to as 2-Chloro-3,4-dimethoxy-1-phenyl-2-propene-1-one, is a synthetic compound that has been used for its various applications in scientific research. It is a versatile compound that can be used as a building block in organic synthesis, as a reagent for various chemical transformations, and as a precursor in the synthesis of other compounds.
Aplicaciones Científicas De Investigación
2-Chloro-3,4-dimethoxy-1-phenyl-2-propene-1-one is used in various scientific research applications. It is used as a building block in organic synthesis for the preparation of other compounds. It has been used as a reagent for the synthesis of various heterocyclic compounds such as thiophenes, pyrroles, and pyridines. It is also used as a reagent for the preparation of various pharmaceutical compounds. Additionally, it has been used as a precursor in the synthesis of various natural products and biologically active compounds.
Mecanismo De Acción
The mechanism of action of 2-Chloro-3,4-dimethoxy-1-phenyl-2-propene-1-one is not yet fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes involved in the synthesis of other compounds. It is believed to interact with the active site of the enzyme, preventing the substrate from binding, thus preventing the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Chloro-3,4-dimethoxy-1-phenyl-2-propene-1-one are not yet fully understood. However, it is believed that the compound has the potential to act as an inhibitor of certain enzymes involved in the synthesis of other compounds, as well as to interact with the active site of the enzyme, preventing the substrate from binding, thus preventing the formation of the desired product. Additionally, it has been suggested that the compound may have the potential to act as an anti-inflammatory agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2-Chloro-3,4-dimethoxy-1-phenyl-2-propene-1-one in laboratory experiments has several advantages. It is a versatile compound that can be used as a building block in organic synthesis, as a reagent for various chemical transformations, and as a precursor in the synthesis of other compounds. Additionally, it is a relatively inexpensive compound and is readily available from chemical suppliers. However, the use of this compound in laboratory experiments also has certain limitations. The compound is sensitive to light and air, and thus must be stored in a dark, airtight container. Additionally, the compound is toxic and should be handled with care.
Direcciones Futuras
There are several potential future directions for the use of 2-Chloro-3,4-dimethoxy-1-phenyl-2-propene-1-one. One potential direction is to further explore the compound’s potential as an inhibitor of certain enzymes involved in the synthesis of other compounds. Additionally, further research could be conducted to explore the compound’s potential as an anti-inflammatory agent. Finally, further research could be conducted to explore the compound’s potential as a precursor in the synthesis of other compounds, as well as to explore its potential as a reagent for various chemical transformations.
Métodos De Síntesis
2-Chloro-3,4-dimethoxy-1-phenyl-2-propene-1-one can be synthesized from the reaction of 2-chlorophenol with 3,4-dimethoxybenzaldehyde in the presence of a base such as potassium carbonate. The reaction proceeds through an aldol condensation, resulting in the formation of a β-hydroxyaldehyde intermediate which is then converted to the desired product. The reaction can be carried out in a single-pot process and yields the product in high yields.
Propiedades
IUPAC Name |
(E)-1-(2-chlorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClO4/c1-21-16-11-9-12(17(22-2)18(16)23-3)8-10-15(20)13-6-4-5-7-14(13)19/h4-11H,1-3H3/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDCORLPYMAOIOZ-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=CC(=O)C2=CC=CC=C2Cl)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=C/C(=O)C2=CC=CC=C2Cl)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







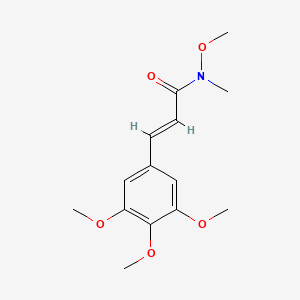


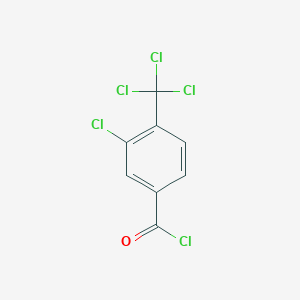
![Imidazo[1,2-a]pyridin-2-yl-carbamic acid t-butyl ester](/img/structure/B6359080.png)
